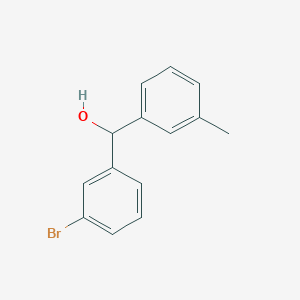

(3-Bromophenyl)(m-tolyl)methanol

Description

3-(2,3-Dimethylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative featuring a propanoic acid chain attached to a benzene ring with methyl groups at the 2- and 3-positions. Key characteristics inferred from analogs include moderate acidity due to the carboxylic acid group and hydrophobic interactions driven by the dimethylphenyl moiety .

Properties

IUPAC Name |

(3-bromophenyl)-(3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMIXGKECIXMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(3-Bromophenyl)(m-tolyl)methanol: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form (3-bromophenyl)(m-tolyl)methanal using oxidizing agents like chromium(VI) oxide.

Reduction: Reduction reactions can convert the compound to (3-bromophenyl)(m-tolyl)methane using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, acidic conditions.

Reduction: Lithium aluminum hydride, ether solvent.

Substitution: Sodium hydroxide, aqueous conditions.

Major Products Formed:

(3-Bromophenyl)(m-tolyl)methanal (from oxidation)

(3-Bromophenyl)(m-tolyl)methane (from reduction)

Substituted derivatives (from substitution reactions)

Scientific Research Applications

(3-Bromophenyl)(m-tolyl)methanol: has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

(3-Bromophenyl)(m-tolyl)methanol: can be compared with other similar compounds such as (3-Chlorophenyl)(m-tolyl)methanol and (3-Iodophenyl)(m-tolyl)methanol . While these compounds share structural similarities, the presence of different halogens (chlorine or iodine) can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related compounds and their key features:

Key Observations :

- Substituent Position: Methyl groups at the 2,3-positions (as in the target compound) likely induce steric hindrance, reducing rotational freedom compared to para-substituted analogs (e.g., 3-(4-nitrophenyl)propanoic acid) .

Physicochemical Properties

Data from analogs provide insights into solubility, melting points, and spectral characteristics:

Key Observations :

- Melting Points : Compounds with bulky substituents (e.g., thiazole rings in ) exhibit higher melting points due to crystal packing efficiency.

- Spectral Signatures : Carboxylic acid IR peaks (~1700 cm⁻¹) are consistent across analogs, while substituent-specific peaks (e.g., nitro, bromo) aid structural identification .

Key Observations :

- Anti-inflammatory Activity: Hydrophobic substituents (e.g., methylphenoxy) enhance membrane penetration, improving efficacy in cellular assays .

- Enzyme Targeting : Sulfonyl and halogen groups (e.g., ) may enhance binding to enzymatic active sites through polar interactions.

Biological Activity

(3-Bromophenyl)(m-tolyl)methanol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

(3-Bromophenyl)(m-tolyl)methanol features a bromophenyl group attached to a meta-tolyl moiety via a methanol group. It can be synthesized through various methods:

- Bromination of (m-tolyl)methanol : This involves the use of bromine in the presence of a catalyst like iron(III) bromide.

- Grignard Reaction : Reacting m-tolylmagnesium bromide with formaldehyde followed by hydrolysis yields the compound.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and applications.

Antimicrobial Properties

Research has indicated that (3-Bromophenyl)(m-tolyl)methanol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases. This activity is attributed to the presence of the bromophenyl group, which enhances electron donation capabilities.

Antiproliferative Effects

In cancer research, (3-Bromophenyl)(m-tolyl)methanol has demonstrated antiproliferative effects on various cancer cell lines, including breast cancer cells. The compound inhibits cell growth by interfering with cellular signaling pathways involved in proliferation. For instance, it has been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in treated cells .

The biological activity of (3-Bromophenyl)(m-tolyl)methanol can be explained through several mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Free Radical Scavenging : By donating electrons, it neutralizes harmful free radicals, reducing oxidative damage to cells.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of (3-Bromophenyl)(m-tolyl)methanol, it is useful to compare it with structurally similar compounds such as (3-Chlorophenyl)(m-tolyl)methanol and (3-Iodophenyl)(m-tolyl)methanol. These comparisons reveal variations in biological activity based on halogen substitution:

| Compound | Antimicrobial Activity | Antioxidant Activity | Antiproliferative Activity |

|---|---|---|---|

| (3-Bromophenyl)(m-tolyl)methanol | High | Moderate | Significant |

| (3-Chlorophenyl)(m-tolyl)methanol | Moderate | Low | Moderate |

| (3-Iodophenyl)(m-tolyl)methanol | Low | High | Low |

This table illustrates that while (3-Bromophenyl)(m-tolyl)methanol shows robust activity across multiple assays, its halogen counterparts exhibit varying degrees of effectiveness based on their structural differences .

Case Studies and Research Findings

Recent studies have further explored the potential applications of (3-Bromophenyl)(m-tolyl)methanol:

- Anticancer Research : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The observed IC50 values were comparable to established chemotherapeutic agents .

- Enzyme Inhibition Studies : Investigations into its effects on human monoamine oxidase revealed that it could serve as a lead compound for developing treatments for neurodegenerative diseases due to its selective inhibition profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.